

# Spectroscopic data (NMR, IR, Mass) of Tetrazolo[1,5-a]quinoline-4-carbaldehyde.

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## Compound of Interest

Compound Name: Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Cat. No.: B054449

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## An In-depth Technical Guide to the Spectroscopic Data of Tetrazolo[1,5-a]quinoline-4-carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a detailed overview of the available and predicted spectroscopic data for **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry.<sup>[1][2]</sup> While direct and complete spectral data for the parent compound is not readily available in consolidated literature, this guide compiles information from closely related derivatives to provide a robust predictive analysis.

## Core Spectroscopic Data

The spectroscopic data for **Tetrazolo[1,5-a]quinoline-4-carbaldehyde** can be inferred from the analysis of its derivatives. The following tables summarize the expected key signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry. These predictions are based on documented data for substituted analogs and general principles of spectroscopic interpretation.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the aldehyde proton. The chemical shifts ( $\delta$ ) are predicted in parts per million (ppm) relative to a standard reference.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~10.0 - 10.5	Singlet	-
Quinoline-H (aromatic)	~7.5 - 9.0	Multiplets, Doublets	~7.0 - 9.0

## Table 2: Predicted $^{13}\text{C}$ NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Aldehyde)	~190 - 195
Aromatic/Heterocyclic Cs	~115 - 150

## Table 3: Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Intensity
C=O (Aldehyde) Stretch	~1690 - 1710	Strong
C=N Stretch (Quinoline/Tetrazole)	~1500 - 1650	Medium-Strong
C-H (Aromatic) Stretch	~3000 - 3100	Medium-Weak
N=N (Tetrazole) Stretch	~1400 - 1500	Medium-Weak

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Parameter	Value
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>4</sub> O
Molecular Weight	198.18 g/mol
Predicted [M] <sup>+</sup> Peak	m/z 198

## Experimental Protocols

The synthesis of **Tetrazolo[1,5-a]quinoline-4-carbaldehyde** is a key step for its characterization. A widely reported and reliable method is the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide.<sup>[3][4]</sup>

Synthesis of **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**:

- Reactants: 2-chloroquinoline-3-carbaldehyde, Sodium azide (NaN<sub>3</sub>), Dimethyl sulfoxide (DMSO), Acetic acid.
- Procedure: A mixture of 2-chloroquinoline-3-carbaldehyde (1 equivalent) and sodium azide (1.5 - 2 equivalents) is stirred in DMSO. A catalytic amount of acetic acid can be added. The reaction mixture is typically heated to facilitate the reaction.
- Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol or acetone to yield the pure **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**.

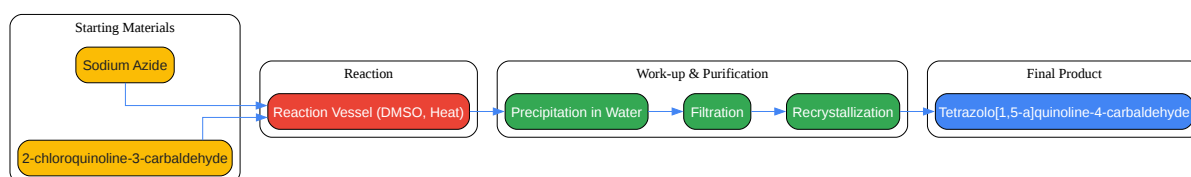
Spectroscopic Analysis:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Deuterated solvents such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub> are used, with tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

- Mass Spectrometry: Mass spectra can be recorded using various techniques such as electron impact (EI) or electrospray ionization (ESI).

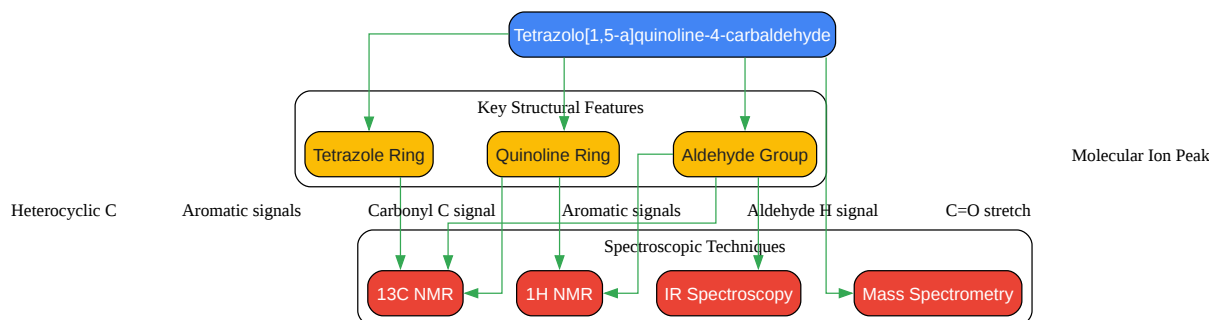
## Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.



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Caption: Synthetic workflow for **Tetrazolo[1,5-a]quinoline-4-carbaldehyde**.



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Caption: Logical relationship between structure and spectroscopic data.

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## References

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